Nuclear factor kappa B (NF-κB) is a transcription factor that plays a critical role in regulating the immune response to infection. It is involved in cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, oxidized LDL, and bacterial or viral antigens. NF-κB has been shown to be a pivotal mediator in various biological processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development23710.
NF-κB is a key regulator of genes involved in inflammation. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibitors of NF-κB have been shown to reduce the inflammatory response, which is beneficial in treating diseases like chronic arthritis and other inflammatory conditions248.
Aberrant activation of NF-κB has been observed in various cancers, where it promotes cell proliferation and survival, angiogenesis, metastasis, and resistance to chemotherapy. Strategies to inhibit NF-κB activation have been proposed to potentiate the effects of chemotherapy and radiation therapy in cancer treatment. For instance, the use of proteasome inhibitors can prevent the activation of NF-κB and enhance the apoptosis of cancer cells, as seen in the K562 leukemia cell line treated with etoposide5710.
In the context of septic shock, NF-κB activation leads to the expression of multiple inflammatory mediators. Inhibiting NF-κB activation in vivo using agents like pyrrolidine dithiocarbamate (PDTC) has been shown to prevent the expression of proinflammatory genes and may represent a promising strategy for the treatment of septic shock8.
The understanding of NF-κB signaling pathways has led to the development of therapeutic agents targeting various components of the pathway. For example, peptides that block the interaction of NEMO with the IKK complex can inhibit NF-κB activation and have shown potential in reducing acute inflammatory responses in experimental models6.
The synthesis of CAY10512 involves multiple steps typical of organic compound synthesis, focusing on the construction of its complex molecular framework. While specific synthetic routes for CAY10512 are not extensively detailed in the literature, it is generally synthesized using standard organic chemistry techniques. These may include:
CAY10512 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula and structural details are essential for understanding its interactions with biological targets:
CAY10512 participates in several chemical reactions primarily related to its role as an inhibitor of the NF-κB pathway:
CAY10512 exerts its effects through a well-defined mechanism involving the modulation of NF-κB signaling:
The physical and chemical properties of CAY10512 are crucial for understanding its behavior in biological systems:
CAY10512 has several scientific applications primarily focused on research into inflammatory processes:
CAY10512 (chemical name: 1-fluoro-2-[2-(4-methoxyphenyl)ethenyl]-benzene; CAS: 139141-12-1) is a synthetic stilbenoid derived from structural modifications of the natural polyphenol resveratrol. Discovered through systematic structure-activity relationship (SAR) studies, CAY10512 was engineered to overcome resveratrol's limitations in bioavailability and biological potency. Early pharmacological characterization revealed it to be approximately 100-fold more potent than resveratrol in suppressing nuclear factor kappa B (NF-κB) activation, a master regulator of inflammation. This enhanced activity positions CAY10512 as a valuable research tool for investigating inflammatory and epigenetic pathways in disease models, particularly neurodegenerative disorders and cancer [3] [7] [8].
CAY10512 belongs to the stilbene class of polyphenols, characterized by a 1,2-diphenylethylene backbone. Its molecular structure (C₁₅H₁₃FO; MW: 228.26 g/mol) incorporates two key modifications compared to resveratrol:
These modifications significantly enhance its antioxidant capacity and target specificity. Unlike native polyphenols, CAY10512 demonstrates superior resistance to enzymatic degradation and cellular efflux mechanisms. Its structure aligns with SAR principles established for flavonoids and phenolic acids, where electron-donating groups (e.g., methoxy) improve radical-scavenging activity, and halogenation reduces oxidative metabolism. This strategic optimization results in enhanced bioactivity in cell-based assays, particularly in modulating redox-sensitive transcription factors like NF-κB [1] [3] [7].
CAY10512 exerts multifaceted effects on cellular signaling networks, primarily through:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1